Scientific Field: Organic Chemistry, Photophysics.
Summary of the Application: This compound is used in the synthesis of a novel biologically active heterocyclic chalcone (AECO) with an extended π-bond.
Results or Outcomes: The intensity of the fluorescence spectrum increased with increasing concentrations of surfactants, suggesting a strong interaction between AECO and surfactants. flexneri) as compared to the Gram Negative Bacteria with respect to the standard drug Tetracycline.
1-[2-(Allyloxy)phenyl]ethanamine, with the chemical formula C₁₁H₁₅NO, is an organic compound classified as an arylated ethanamine. This compound features an ethylamine group attached to a phenyl ring, which has an allyloxy group at the 2-position. The presence of these functional groups allows for unique chemical properties and potential biological activities. The molecular structure can be represented as follows:
The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and ability to form various derivatives.
Research indicates that 1-[2-(Allyloxy)phenyl]ethanamine exhibits various biological activities. Its derivatives have been studied for their potential pharmacological effects, including:
The synthesis of 1-[2-(Allyloxy)phenyl]ethanamine can be achieved through several methods:
1-[2-(Allyloxy)phenyl]ethanamine has several applications in various fields:
Studies on 1-[2-(Allyloxy)phenyl]ethanamine have focused on its interactions with biological systems:
Several compounds share structural similarities with 1-[2-(Allyloxy)phenyl]ethanamine. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
1-(3-Allyloxyphenyl)ethanamine | C₁₁H₁₅NO | Similar arylated structure; different position of allyloxy group |
4-Allyloxyphenethylamine | C₁₁H₁₅NO | Contains phenethylamine structure; potential psychoactive properties |
2-(Allyloxy)phenethylamine | C₁₁H₁₅NO | Similar functional groups; studied for antidepressant effects |
1-[2-(Allyloxy)phenyl]ethanamine is unique due to its specific combination of functional groups and the positioning of the allyloxy moiety, which may influence its reactivity and biological activity differently than other similar compounds. Its applications in drug development and organic synthesis further highlight its significance in chemical research.